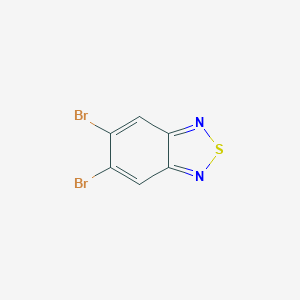

5,6-Dibromo-2,1,3-benzothiadiazole

Description

BenchChem offers high-quality 5,6-Dibromo-2,1,3-benzothiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dibromo-2,1,3-benzothiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,6-dibromo-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2N2S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIDGOHYQUCNHTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NSN=C21)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453175 | |

| Record name | 5,6-Dibromo-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18392-81-9 | |

| Record name | 5,6-Dibromo-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5,6-Dibromo-2,1,3-benzothiadiazole

Introduction: The Strategic Importance of the 2,1,3-Benzothiadiazole Scaffold

The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in modern medicinal chemistry and materials science.[1] Its unique electron-deficient character, rigid planarity, and capacity for versatile functionalization render it a privileged heterocyclic motif.[1] BTD derivatives are integral to the development of novel therapeutics, fluorescent probes, and organic electronics.[2] Specifically, the introduction of bromine atoms at the 5- and 6-positions of the BTD core creates a highly valuable building block, 5,6-Dibromo-2,1,3-benzothiadiazole, which serves as a precursor for a multitude of cross-coupling reactions, enabling the synthesis of complex molecules with tailored electronic and photophysical properties.

This guide provides a comprehensive, in-depth technical overview of the synthesis of 5,6-Dibromo-2,1,3-benzothiadiazole, tailored for researchers, scientists, and professionals in drug development. We will delve into the strategic considerations for its synthesis, provide detailed, field-proven experimental protocols, and offer insights into the causality behind the chosen synthetic routes.

Synthetic Strategy: A De Novo Approach for Regiocontrolled Bromination

Direct electrophilic bromination of the parent 2,1,3-benzothiadiazole does not yield the desired 5,6-dibromo isomer. Instead, it preferentially occurs at the 4- and 7-positions due to the directing effects of the fused thiadiazole ring.[3] Therefore, a de novo synthesis, starting from a pre-brominated benzene derivative, is the required strategy to achieve the target 5,6-disubstituted pattern.

The most effective and logical synthetic pathway involves the preparation of the key intermediate, 4,5-dibromobenzene-1,2-diamine. This intermediate is then subjected to a cyclization reaction to form the final 2,1,3-benzothiadiazole ring system. This multi-step approach ensures complete regiocontrol over the bromine atom placement.

The following diagram illustrates the comprehensive synthetic workflow for 5,6-Dibromo-2,1,3-benzothiadiazole:

Sources

An In-depth Technical Guide to the Synthesis of 5,6-Dibromo-2,1,3-benzothiadiazole

This technical guide provides a comprehensive overview of the synthesis protocol for 5,6-dibromo-2,1,3-benzothiadiazole, a key building block for researchers, scientists, and professionals in drug development and materials science. This document outlines the synthetic pathway, details experimental procedures, and presents key quantitative data in a structured format.

Introduction

5,6-Dibromo-2,1,3-benzothiadiazole is a halogenated derivative of the 2,1,3-benzothiadiazole heterocyclic system. The introduction of bromine atoms at the 5 and 6 positions significantly influences the molecule's electronic properties, making it a valuable intermediate for the synthesis of functional organic materials and potential pharmaceutical agents. Unlike its 4,7-dibromo isomer, which is typically synthesized by direct bromination of 2,1,3-benzothiadiazole, the 5,6-dibromo analogue requires a multi-step approach starting from a pre-brominated benzene derivative. This guide details a reliable synthetic route commencing with the synthesis of the key intermediate, 4,5-dibromo-1,2-phenylenediamine.

Synthetic Pathway Overview

The synthesis of 5,6-dibromo-2,1,3-benzothiadiazole is achieved through a two-step process. The first step involves the synthesis of the crucial precursor, 4,5-dibromo-1,2-phenylenediamine. The second step is the cyclization of this diamine to form the desired thiadiazole ring.

Caption: Synthetic pathway for 5,6-dibromo-2,1,3-benzothiadiazole.

Experimental Protocols

Step 1: Synthesis of 4,5-dibromo-1,2-phenylenediamine

This procedure details the synthesis of 4,5-dibromo-1,2-phenylenediamine from N,N'-(4,5-dibromo-1,2-phenylene)bis(4-methylbenzenesulfonamide). An alternative method starting from 4,5-dibromo-2-nitroaniline is also presented.

Method A: From N,N'-(4,5-dibromo-1,2-phenylene)bis(4-methylbenzenesulfonamide)

-

Materials:

-

N,N'-(4,5-dibromo-1,2-phenylene)bis(4-methylbenzenesulfonamide)

-

Concentrated sulfuric acid (98%)

-

Ice

-

50% aqueous sodium hydroxide solution

-

Water

-

-

Procedure:

-

In a reaction flask, carefully add 35.2 g (0.058 mol) of N,N'-(4,5-dibromo-1,2-phenylene)bis(4-methylbenzenesulfonamide) to 70 mL of concentrated sulfuric acid.

-

Heat the mixture to 110 °C and maintain this temperature for 15 minutes.

-

Cool the reaction mixture to room temperature.

-

Slowly pour the cooled mixture into a beaker containing ice water.

-

Neutralize the resulting solution with a 50% aqueous sodium hydroxide solution.

-

Collect the precipitate by filtration.

-

Wash the precipitate thoroughly with 300 mL of water.

-

Dry the solid to obtain 4,5-dibromo-1,2-phenylenediamine.[1]

-

Method B: From 4,5-dibromo-2-nitroaniline

-

Materials:

-

4,5-dibromo-2-nitroaniline

-

Anhydrous ethanol

-

Raney Nickel

-

Hydrogen gas

-

-

Procedure:

-

Suspend 5.0 g of 4,5-dibromo-2-nitroaniline in 200 mL of anhydrous ethanol in a hydrogenation vessel.

-

Add approximately 10 g of Raney Nickel to the suspension.

-

Place the vessel in a low-pressure hydrogenation apparatus and apply a hydrogen pressure of 55 psi.

-

Continue the hydrogenation until the initial deep yellow color disappears, indicating the complete reduction of the nitro group (approximately 25-30 minutes).

-

Filter the reaction mixture to remove the Raney Nickel catalyst.

-

Wash the filtered catalyst with ethanol.

-

Remove the solvent from the filtrate under reduced pressure to yield 4,5-dibromo-1,2-phenylenediamine.[2]

-

Step 2: Synthesis of 5,6-Dibromo-2,1,3-benzothiadiazole

This procedure outlines the cyclization of 4,5-dibromo-1,2-phenylenediamine to form the final product.

-

Materials:

-

4,5-dibromo-1,2-phenylenediamine

-

Thionyl chloride (SOCl₂)

-

An inert solvent (e.g., toluene or pyridine)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,5-dibromo-1,2-phenylenediamine in an inert solvent.

-

Slowly add a slight excess of thionyl chloride to the solution. The reaction can be exothermic and may require cooling.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the excess thionyl chloride by pouring the mixture into ice water.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry it.

-

The crude product can be further purified by recrystallization or column chromatography.

-

Data Presentation

Physical and Chemical Properties

| Property | Value |

| CAS Number | 18392-81-9 |

| Molecular Formula | C₆H₂Br₂N₂S |

| Molecular Weight | 293.97 g/mol |

| Appearance | White to light yellow to light orange powder/crystal |

| Melting Point | 131.0 to 135.0 °C |

| Boiling Point | 132-133 °C |

| Solubility | Soluble in Toluene |

Reaction Data

| Step | Reactant | Product | Reagents | Yield |

| 1 (Method A) | N,N'-(4,5-dibromo-1,2-phenylene)bis(4-methylbenzenesulfonamide) | 4,5-dibromo-1,2-phenylenediamine | Conc. H₂SO₄ | 91%[1] |

| 1 (Method B) | 4,5-dibromo-2-nitroaniline | 4,5-dibromo-1,2-phenylenediamine | H₂, Raney Ni | ~82% |

| 2 | 4,5-dibromo-1,2-phenylenediamine | 5,6-dibromo-2,1,3-benzothiadiazole | SOCl₂ | - |

Yield for Step 2 is dependent on reaction conditions and purification methods and should be determined empirically.

Experimental Workflow

References

An In-depth Technical Guide to the Preparation of 5,6-Dibromo-2,1,3-benzothiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 5,6-dibromo-2,1,3-benzothiadiazole, a key building block in the development of novel pharmaceuticals and functional organic materials. Direct bromination of 2,1,3-benzothiadiazole predominantly yields the 4,7-dibromo isomer. Therefore, this guide details a multi-step synthesis commencing with the bromination of 2-nitroaniline to ensure the desired 5,6-substitution pattern.

Synthetic Strategy Overview

The synthesis of 5,6-dibromo-2,1,3-benzothiadiazole is achieved through a three-step process, starting from commercially available 2-nitroaniline. The key steps are:

-

Bromination of 2-nitroaniline: Introduction of two bromine atoms ortho and meta to the nitro group to yield 4,5-dibromo-2-nitroaniline.

-

Reduction of the nitro group: Conversion of the nitro functionality in 4,5-dibromo-2-nitroaniline to an amino group to give 4,5-dibromo-1,2-phenylenediamine.

-

Cyclization: Formation of the thiadiazole ring by reacting 4,5-dibromo-1,2-phenylenediamine with a suitable sulfur-containing reagent.

This strategic approach allows for the unambiguous placement of the bromine substituents at the 5 and 6 positions of the 2,1,3-benzothiadiazole core.

Experimental Protocols and Data

Step 1: Synthesis of 4,5-Dibromo-2-nitroaniline

This procedure outlines the dibromination of 2-nitroaniline.

Reaction Scheme:

A schematic of the bromination of 2-nitroaniline.

Experimental Protocol:

In a suitable reaction vessel, a solution of potassium bromide is prepared. To this, concentrated sulfuric acid is added slowly, followed by the addition of 2-nitroaniline. The mixture is heated, and a solution of sodium chlorate is added dropwise while maintaining the temperature. The reaction is monitored until completion. The product is then isolated by filtration, washed, and dried.

Quantitative Data:

| Parameter | Value |

| Starting Material | 2-Nitroaniline |

| Key Reagents | Potassium bromide, Sulfuric acid, Sodium chlorate |

| Reaction Temperature | 35°C initially, then heated to 75°C |

| Reaction Time | Maintained for 2 hours at 75°C |

| Product | 4,5-Dibromo-2-nitroaniline |

| Appearance | Pale yellow solid |

Step 2: Synthesis of 4,5-Dibromo-1,2-phenylenediamine

This protocol details the reduction of the nitro group of 4,5-dibromo-2-nitroaniline.

Reaction Scheme:

A schematic of the reduction of 4,5-dibromo-2-nitroaniline.

Experimental Protocol:

4,5-dibromo-2-nitroaniline is suspended in anhydrous ethanol in a hydrogenation apparatus.[1] Raney Nickel is added as the catalyst.[1] The system is charged with hydrogen gas to a pressure of 55 psi.[1] The reaction proceeds with the uptake of hydrogen, indicated by a color change from deep yellow to colorless.[1] Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the product.[1]

Quantitative Data:

| Parameter | Value |

| Starting Material | 4,5-Dibromo-2-nitroaniline (5.0 g) |

| Catalyst | Raney Nickel (approx. 10 g) |

| Solvent | Anhydrous ethanol (200 mL) |

| Hydrogen Pressure | 55 psi |

| Reaction Time | Approximately 25 minutes for initial reaction, continued for another 30 minutes |

| Product | 4,5-Dibromo-1,2-phenylenediamine |

| Yield | 4.1 g |

Step 3: Synthesis of 5,6-Dibromo-2,1,3-benzothiadiazole

This final step involves the cyclization of 4,5-dibromo-1,2-phenylenediamine to form the target compound. The following is a general procedure for the synthesis of 2,1,3-benzothiadiazoles from o-phenylenediamines.

Reaction Scheme:

A schematic of the cyclization to form 5,6-dibromo-2,1,3-benzothiadiazole.

Experimental Protocol:

In a fume hood, 4,5-dibromo-1,2-phenylenediamine is dissolved in a suitable solvent such as pyridine. The solution is cooled in an ice bath. Thionyl chloride (SOCl₂) is added dropwise with stirring, maintaining the low temperature. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated under reflux until the reaction is complete (monitored by TLC). The reaction mixture is then cooled and poured into water. The resulting precipitate is collected by filtration, washed thoroughly with water, and then purified by recrystallization or column chromatography.

Quantitative Data (General):

| Parameter | Value |

| Starting Material | 4,5-Dibromo-1,2-phenylenediamine |

| Key Reagents | Thionyl chloride, Pyridine |

| Reaction Temperature | 0°C initially, then reflux |

| Product | 5,6-Dibromo-2,1,3-benzothiadiazole |

| Purification | Recrystallization or Column Chromatography |

Overall Synthetic Workflow

The following diagram illustrates the complete synthetic pathway from 2-nitroaniline to 5,6-dibromo-2,1,3-benzothiadiazole.

Overall synthetic workflow for the preparation of 5,6-dibromo-2,1,3-benzothiadiazole.

This guide provides a robust and logical pathway for the synthesis of 5,6-dibromo-2,1,3-benzothiadiazole. The presented protocols and data are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science. It is recommended that all experimental work be conducted by trained professionals in a well-equipped laboratory, adhering to all necessary safety precautions.

References

An In-depth Technical Guide to the Bromination of 2,1,3-Benzothiadiazole at the 5- and 6-Positions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bromination of the 2,1,3-benzothiadiazole (BTD) core, with a specific focus on the synthetic strategies to obtain 5,6-dibromo-2,1,3-benzothiadiazole. Due to the inherent electronic properties of the BTD ring system, direct electrophilic bromination overwhelmingly favors substitution at the 4- and 7-positions. This document details the protocols for this common reaction and presents a multi-step synthetic pathway required to achieve bromination at the 5- and 6-positions, a substitution pattern often necessary for the development of advanced materials and pharmaceutical candidates.

Regioselectivity of Bromination on the 2,1,3-Benzothiadiazole Core

The fused thiadiazole ring in 2,1,3-benzothiadiazole is strongly electron-withdrawing, which deactivates the adjacent benzene ring towards electrophilic aromatic substitution. Theoretical and experimental studies have consistently shown that the positions most susceptible to electrophilic attack are the 4- and 7-positions. This regioselectivity is attributed to the greater stability of the sigma complex intermediates formed during substitution at these sites compared to the intermediates for substitution at the 5- and 6-positions. Consequently, direct bromination of 2,1,3-benzothiadiazole with common brominating agents almost exclusively yields 4,7-dibromo-2,1,3-benzothiadiazole.

To achieve bromination at the 5- and 6-positions, a synthetic strategy starting from a pre-functionalized benzene ring is necessary. The most common approach involves the synthesis of 4,5-dibromo-1,2-phenylenediamine, which can then be cyclized to form the desired 5,6-dibromo-2,1,3-benzothiadiazole.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of both 4,7-dibromo-2,1,3-benzothiadiazole and 5,6-dibromo-2,1,3-benzothiadiazole.

Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole

The direct bromination of 2,1,3-benzothiadiazole is a high-yielding and straightforward procedure.

Experimental Protocol:

-

In a dried three-necked round-bottom flask, add 2,1,3-benzothiadiazole (3.12 g, 22.8 mmol).

-

Add hydrobromic acid (48%, 60 mL) to dissolve the starting material.

-

After complete dissolution, slowly add concentrated bromine water (2.94 mL, 57 mmol).

-

Heat the reaction mixture to 127°C and reflux for 12 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the excess bromine by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with chloroform (CHCl₃).

-

Collect the organic phase and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to yield 4,7-dibromo-2,1,3-benzothiadiazole.

Multi-step Synthesis of 5,6-Dibromo-2,1,3-benzothiadiazole

The synthesis of 5,6-dibromo-2,1,3-benzothiadiazole is achieved through a two-step process: the synthesis of the key intermediate, 4,5-dibromo-1,2-phenylenediamine, followed by its cyclization.

Method A: From N,N'-(4,5-dibromo-1,2-phenylene)bis(4-methylbenzenesulfonamide)

-

To 70 mL of concentrated sulfuric acid, add 35.2 g (0.058 mol) of N,N'-(4,5-dibromo-1,2-phenylene)bis(4-methylbenzenesulfonamide).

-

Heat the mixture to 110°C and maintain for 15 minutes.

-

Cool the reaction mixture to room temperature and slowly pour it into ice water.

-

Neutralize the mixture with a 50% aqueous sodium hydroxide solution.

-

Filter the resulting precipitate, wash thoroughly with 300 mL of water, and dry to yield 4,5-dibromo-1,2-phenylenediamine.[1]

Method B: From 4,5-dibromo-2-nitroaniline

-

Suspend 5.0 g of 4,5-dibromo-2-nitroaniline in 200 mL of anhydrous ethanol in a hydrogenation vessel.

-

Add approximately 10 g of Raney Nickel catalyst.

-

Place the mixture in a low-pressure hydrogenation apparatus under a hydrogen pressure of 55 psi.

-

Continue the hydrogenation for about 30 minutes after the initial rapid uptake of hydrogen ceases, indicated by the disappearance of the deep yellow color.

-

Filter off the catalyst and wash it with ethanol.

-

Remove the volatile constituents from the filtrate under reduced pressure to yield 4,5-dibromo-1,2-phenylenediamine.[2]

-

In a reaction flask, dissolve 4,5-dibromo-1,2-phenylenediamine (10 mmol) in 50 mL of dry dichloromethane.

-

Add triethylamine (3 mL).

-

Cool the mixture to 0°C and add thionyl chloride (15 mmol, 1.1 mL) dissolved in 3 mL of dry dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat at 40°C overnight.

-

Filter the reaction mixture.

-

Evaporate the solvent from the filtrate and purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to obtain 5,6-dibromo-2,1,3-benzothiadiazole.[3]

Data Presentation

The following tables summarize the quantitative data for the described synthetic procedures.

| Product | Starting Material | Method | Yield | Reference |

| 4,7-Dibromo-2,1,3-benzothiadiazole | 2,1,3-Benzothiadiazole | Direct Bromination | Not specified | Generic Protocol |

| 4,5-Dibromo-1,2-phenylenediamine | N,N'-(4,5-dibromo-1,2-phenylene)bis(4-methylbenzenesulfonamide) | Deprotection | 91% (as dibromophthalimide) | [1] |

| 4,5-Dibromo-1,2-phenylenediamine | 4,5-dibromo-2-nitroaniline | Hydrogenation | 82% (4.1 g from 5 g) | [2] |

| 5,6-Dibromo-2,1,3-benzothiadiazole | 4,5-Dibromo-1,2-phenylenediamine | Cyclization with SOCl₂ | 78% | [3] |

Table 1: Reaction Yields

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 5,6-Dibromo-2,1,3-benzothiadiazole | d-DMSO | 8.67 (2H, s, ArH) | 124.95, 126.26, 153.32 | [3] |

Table 2: NMR Spectroscopic Data

Visualizations

The following diagrams illustrate the synthetic pathways described in this guide.

Figure 1: Direct Bromination Pathway.

Figure 2: Multi-step Synthesis Pathway.

Figure 3: Cyclization Workflow.

References

An In-depth Technical Guide to 5,6-Dibromo-2,1,3-benzothiadiazole (CAS: 18392-81-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,6-Dibromo-2,1,3-benzothiadiazole, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. This document details its physicochemical properties, a probable synthetic route with a detailed experimental protocol, its reactivity, and predicted spectroscopic data. Furthermore, it explores the potential applications of this molecule within the broader context of benzothiadiazole derivatives in drug discovery and organic electronics.

Core Data and Physicochemical Properties

5,6-Dibromo-2,1,3-benzothiadiazole is a solid, crystalline compound. The bromine substituents on the benzene ring significantly influence its electronic properties and reactivity, making it a versatile intermediate for further chemical modifications.

| Property | Value | Citation(s) |

| CAS Number | 18392-81-9 | [1][2] |

| Molecular Formula | C₆H₂Br₂N₂S | [1] |

| Molecular Weight | 293.96 g/mol | [1] |

| Appearance | White to light yellow or light orange powder/crystal | |

| Melting Point | 131-135 °C | |

| Boiling Point | 132-133 °C | [2] |

| InChI Code | 1S/C6H2Br2N2S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H | [2] |

| Storage Temperature | Ambient | [2] |

Synthesis and Experimental Protocols

The primary synthetic route to 2,1,3-benzothiadiazoles involves the reaction of an ortho-phenylenediamine with thionyl chloride.[3] For the synthesis of the title compound, the logical precursor is 4,5-dibromo-1,2-phenylenediamine.

Experimental Protocol: Synthesis of 5,6-Dibromo-2,1,3-benzothiadiazole

This protocol is based on established methods for the synthesis of benzothiadiazoles from their corresponding diamines.

Materials:

-

4,5-Dibromo-1,2-phenylenediamine

-

Thionyl chloride (SOCl₂)

-

Pyridine (anhydrous)

-

Toluene (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, dissolve 4,5-dibromo-1,2-phenylenediamine (1.0 eq) in anhydrous toluene.

-

Addition of Reagents: To the stirred solution, add anhydrous pyridine (2.5 eq). From the dropping funnel, add a solution of thionyl chloride (1.2 eq) in anhydrous toluene dropwise over 30 minutes. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice. Separate the organic layer.

-

Extraction and Washing: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 5,6-Dibromo-2,1,3-benzothiadiazole as a solid.

Reactivity and Potential for Derivatization

The bromine atoms on the benzothiadiazole core are amenable to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.[4][5] This allows for the introduction of a wide range of substituents at the 5- and 6-positions, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~ 8.0 - 8.2 | Singlet | H-4, H-7 |

| ¹³C NMR | ~ 154-156 | Singlet | C-4a, C-7a (carbons fused to the thiadiazole ring) |

| ~ 130-135 | Singlet | C-4, C-7 | |

| ~ 115-120 | Singlet | C-5, C-6 (carbons bearing bromine atoms) |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as vibrations associated with the benzothiadiazole ring system.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Weak |

| 1600 - 1585 | Aromatic C=C stretch | Medium |

| 1500 - 1400 | Aromatic C=C stretch | Medium-Strong |

| 1250 - 1000 | C-H in-plane bending | Weak-Medium |

| 850 - 750 | C-H out-of-plane bending | Strong |

| Below 700 | C-Br stretch | Strong |

Mass Spectrometry (MS)

The electron impact mass spectrum is expected to show a prominent molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of two bromine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in a ~1:2:1 ratio). Fragmentation may occur through the loss of bromine atoms and cleavage of the thiadiazole ring.

Applications in Drug Discovery and Materials Science

The benzothiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[11][12][13] The introduction of bromine atoms at the 5- and 6-positions provides a handle for the synthesis of novel derivatives with potentially enhanced or modulated biological activities. The electron-withdrawing nature of the benzothiadiazole core also makes it a key building block in the design of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[14][15] The 5,6-dibromo substitution pattern offers an alternative to the more commonly studied 4,7-disubstituted isomers, potentially leading to materials with different electronic and photophysical properties.

Conclusion

5,6-Dibromo-2,1,3-benzothiadiazole is a valuable building block for the synthesis of novel compounds with potential applications in both medicinal chemistry and materials science. Its straightforward synthesis from commercially available precursors and the reactivity of its bromine substituents make it an attractive scaffold for further investigation. The data and protocols presented in this guide are intended to facilitate research and development efforts centered on this promising molecule.

References

- 1. scbt.com [scbt.com]

- 2. 5,6-Dibromo-2,1,3-benzothiadiazole | 18392-81-9 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039) [hmdb.ca]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. 2,1,3-Benzothiadiazole(273-13-2) 1H NMR spectrum [chemicalbook.com]

- 8. 5-BROMO-2,1,3-BENZOTHIADIAZOLE(1753-75-9)FT-IR [m.chemicalbook.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. rsc.org [rsc.org]

- 11. [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and antifungal activities of 5/6-arylamino-4,7-dioxobenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ossila.com [ossila.com]

Physical and chemical properties of 5,6-Dibromo-2,1,3-benzothiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dibromo-2,1,3-benzothiadiazole is a halogenated heterocyclic compound that belongs to the benzothiadiazole family. The benzothiadiazole core is recognized as a significant pharmacophore in medicinal chemistry and a versatile building block in materials science. The introduction of bromine atoms at the 5 and 6 positions of the benzothiadiazole ring system imparts unique physicochemical properties, influencing its reactivity and potential applications, particularly in the development of novel therapeutic agents and functional organic materials. This technical guide provides a comprehensive overview of the physical and chemical properties of 5,6-Dibromo-2,1,3-benzothiadiazole, its synthesis, and its potential applications in drug discovery and materials science.

Core Physical and Chemical Properties

5,6-Dibromo-2,1,3-benzothiadiazole is a solid at room temperature. The key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₆H₂Br₂N₂S | [1][2] |

| Molecular Weight | 293.97 g/mol | [1][2] |

| CAS Number | 18392-81-9 | [1][2] |

| Melting Point | 131.0 to 135.0 °C | [1] |

| Boiling Point (Predicted) | 334.5 ± 22.0 °C | [1] |

| Appearance | White to Light yellow to Light orange powder to crystal | [1] |

| Solubility | Soluble in Toluene | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 0 | [1] |

Synthesis and Experimental Protocols

The synthesis of 5,6-Dibromo-2,1,3-benzothiadiazole typically proceeds through a two-step process starting from benzene-1,2-diamine. The general synthetic workflow is illustrated below.

Step 1: Synthesis of 4,5-Dibromobenzene-1,2-diamine

Protocol:

This synthesis involves the bromination of a protected form of benzene-1,2-diamine, followed by deprotection.

-

Protection: Benzene-1,2-diamine is reacted with p-toluenesulfonyl chloride in pyridine to yield N,N'-(o-phenylene)bis(toluene-p-sulfonamide).

-

Bromination: The protected diamine is then reacted with bromine in acetic acid in the presence of sodium acetate to yield 4,5-dibromo-N,N'-(o-phenylene)bis(toluene-p-sulfonamide).

-

Deprotection: The resulting dibromo-protected diamine is treated with sulfuric acid to yield 4,5-dibromobenzene-1,2-diamine.[3]

Step 2: Synthesis of 5,6-Dibromo-2,1,3-benzothiadiazole

Protocol:

The final step involves the cyclization of 4,5-dibromobenzene-1,2-diamine with thionyl chloride.

-

To a solution of 4,5-dibromobenzene-1,2-diamine in a suitable solvent such as dichloromethane, add triethylamine.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride to the cooled mixture.

-

Allow the reaction to proceed for several hours at room temperature.

-

Upon completion, the reaction is quenched, and the product is extracted and purified, typically by column chromatography, to yield 5,6-Dibromo-2,1,3-benzothiadiazole.[1]

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of 5,6-Dibromo-2,1,3-benzothiadiazole.

Mass Spectrometry

The mass spectrum of 5,6-Dibromo-2,1,3-benzothiadiazole would be expected to show a characteristic isotopic pattern for a compound containing two bromine atoms. The molecular ion peak (M+) would appear as a cluster of peaks due to the isotopes of bromine (⁷⁹Br and ⁸¹Br).

Chemical Reactivity and Potential Applications

The bromine atoms on the 5 and 6 positions of the benzothiadiazole ring are amenable to various cross-coupling reactions, making this compound a valuable intermediate for the synthesis of more complex molecules.

Cross-Coupling Reactions

The C-Br bonds can participate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of various aryl, heteroaryl, or alkyl groups. This functionalization is a key strategy for tuning the electronic and photophysical properties of benzothiadiazole derivatives for applications in organic electronics or for exploring structure-activity relationships in drug discovery.

Applications in Drug Development

The benzothiadiazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] The electron-withdrawing nature of the benzothiadiazole core and the potential for diverse functionalization at the bromine positions make 5,6-Dibromo-2,1,3-benzothiadiazole an attractive starting point for the design and synthesis of novel therapeutic agents.

Benzothiazole derivatives have been shown to modulate various signaling pathways implicated in cancer, such as the PI3K/AKT pathway.[7] For instance, the novel benzothiazole derivative PB11 has been demonstrated to induce apoptosis in cancer cells by suppressing the PI3K/AKT signaling pathway.[7] While specific studies on the 5,6-dibromo isomer are limited, its potential to serve as a scaffold for inhibitors of such pathways is an active area of research.

Conclusion

5,6-Dibromo-2,1,3-benzothiadiazole is a valuable synthetic intermediate with significant potential in both materials science and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its reactivity in cross-coupling reactions, provide a versatile platform for the development of novel functional molecules. Further research into the specific biological activities and material properties of derivatives of 5,6-Dibromo-2,1,3-benzothiadiazole is warranted to fully exploit the potential of this compound.

References

- 1. 5,6-Dibromo-2,1,3-benzothiadiazole | 18392-81-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. jchemrev.com [jchemrev.com]

- 4. jchemrev.com [jchemrev.com]

- 5. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 5,6-Dibromo-2,1,3-benzothiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point and solubility of 5,6-Dibromo-2,1,3-benzothiadiazole, a key building block in the synthesis of organic electronic materials. The information presented herein is intended to support research and development activities by providing key physicochemical data and standardized experimental protocols.

Core Physicochemical Data

The melting point and solubility are critical parameters for the purification, processing, and application of 5,6-Dibromo-2,1,3-benzothiadiazole. A summary of its known properties is presented below.

| Property | Value |

| Melting Point | 131.0 to 135.0 °C[1] |

| Solubility | Soluble in Toluene[1] |

Experimental Protocols

Detailed methodologies for determining the melting point and solubility of organic compounds like 5,6-Dibromo-2,1,3-benzothiadiazole are crucial for ensuring data accuracy and reproducibility.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline organic compound, this transition occurs over a narrow range, typically 0.5-1.0°C.[2] The presence of impurities generally leads to a depression and broadening of the melting point range.[2] The most common laboratory technique for determining the melting point is the capillary method.

Protocol: Capillary Method using a Melting Point Apparatus

-

Sample Preparation:

-

Ensure the 5,6-Dibromo-2,1,3-benzothiadiazole sample is finely powdered and completely dry.

-

Take a capillary tube and seal one end by briefly holding it in the base of a Bunsen burner flame, rotating it to ensure a complete seal.[3]

-

Press the open end of the capillary tube into the powdered sample.

-

Gently tap the sealed end of the tube on a hard surface to pack the powder into the bottom, aiming for a packed sample height of 1-2 mm.[4]

-

-

Measurement:

-

Place the prepared capillary tube into the sample holder of a melting point apparatus.

-

Insert a calibrated thermometer into the apparatus.[2]

-

Begin heating the apparatus. For an unknown sample, a rapid initial heating can be used to determine an approximate melting point.

-

For an accurate measurement, allow the apparatus to cool and then begin heating again at a slow and steady rate, approximately 1-2°C per minute, especially when approaching the expected melting point.[2]

-

-

Data Recording:

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range from T1 to T2.[4]

-

-

Safety Precautions:

-

Always wear safety goggles.

-

Be cautious as the melting point apparatus can become very hot.[5]

-

Solubility Determination

Solubility is a key chemical principle that informs techniques such as crystallization, extraction, and chromatography.[6] A general rule in predicting solubility is "like dissolves like," where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[6]

Protocol: Qualitative Solubility Testing

-

Preparation:

-

Observation:

-

Stir or shake the mixture vigorously for a set period, typically 10-60 seconds.[6]

-

Observe the mixture closely. The compound is considered soluble if it dissolves completely, leaving no visible solid particles. If all but a few granules have dissolved, it can still be classified as soluble.[6]

-

The compound is insoluble if it does not dissolve.[6]

-

If testing the miscibility of two liquids, the formation of a single homogeneous layer indicates they are miscible , while the formation of two distinct layers indicates they are immiscible .[6]

-

-

Systematic Testing (Flowchart Approach):

-

A systematic approach is often used to classify a compound's solubility and infer its functional groups.

-

Tests are typically performed sequentially with water, followed by 5% NaOH solution, 5% NaHCO₃ solution, and 5% HCl solution if the compound is water-insoluble.[7][8] This helps identify acidic or basic functional groups.[8]

-

Visualized Workflows

The logical flow of the experimental protocols can be visualized to provide a clear and concise understanding of the procedures.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Qualitative Solubility Testing.

References

- 1. 5,6-Dibromo-2,1,3-benzothiadiazole|lookchem [lookchem.com]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. pennwest.edu [pennwest.edu]

- 6. chem.ws [chem.ws]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Brominated 2,1,3-Benzothiadiazoles

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of brominated 2,1,3-benzothiadiazole derivatives. Due to the limited availability of specific spectral data for 5,6-Dibromo-2,1,3-benzothiadiazole in readily accessible scientific literature, this document focuses on the well-characterized and structurally related isomer, 4,7-Dibromo-2,1,3-benzothiadiazole, as an illustrative model. This guide includes tabulated ¹H and ¹³C NMR data, comprehensive experimental protocols for NMR analysis, and a visual representation of the general analytical workflow.

Introduction

2,1,3-Benzothiadiazole (BTD) and its derivatives are a significant class of heterocyclic compounds utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic devices.[1] The electronic properties of the BTD core can be finely tuned through substitution on the benzene ring, making the characterization of these derivatives crucial for advancing materials science and drug development. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of these compounds.

This guide addresses the ¹H and ¹³C NMR spectral features of brominated BTDs, with a specific focus on providing a comprehensive dataset and methodology that can be applied to the analysis of such compounds.

NMR Spectroscopic Data

While specific experimental ¹H and ¹³C NMR data for 5,6-Dibromo-2,1,3-benzothiadiazole is not available in prominent databases, the following sections provide the detailed spectral data for the extensively studied isomer, 4,7-Dibromo-2,1,3-benzothiadiazole.

¹H NMR Spectral Data of 4,7-Dibromo-2,1,3-benzothiadiazole

The ¹H NMR spectrum of 4,7-Dibromo-2,1,3-benzothiadiazole is characterized by a single signal in the aromatic region, a consequence of the molecule's symmetry.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.74 | Singlet | 2H | H-5, H-6 |

Note: The exact chemical shift can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data of 4,7-Dibromo-2,1,3-benzothiadiazole

The ¹³C NMR spectrum provides further insight into the carbon framework of the molecule. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are observed.

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly available in singular, tabulated format in the searched literature. Synthesis papers confirm characterization by ¹³C NMR. | C-4, C-7 |

| Data not explicitly available in singular, tabulated format in the searched literature. Synthesis papers confirm characterization by ¹³C NMR. | C-5, C-6 |

| Data not explicitly available in singular, tabulated format in the searched literature. Synthesis papers confirm characterization by ¹³C NMR. | C-3a, C-7a (ipso-carbons to the thiadiazole ring) |

Experimental Protocols

The following protocols outline the general procedures for the synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole and the subsequent NMR analysis. These methodologies are representative of standard practices for the characterization of aromatic heterocyclic compounds.

Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole

A common method for the synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole involves the bromination of 2,1,3-benzothiadiazole.[1]

Materials:

-

2,1,3-Benzothiadiazole

-

Bromine

-

Hydrobromic acid (48%)

-

Chloroform

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel

Procedure:

-

Dissolve 2,1,3-benzothiadiazole in hydrobromic acid in a round-bottom flask equipped with a reflux condenser.

-

Slowly add bromine to the solution.

-

Heat the reaction mixture to reflux for several hours.

-

After cooling to room temperature, neutralize the excess bromine with a sodium bicarbonate solution.

-

Extract the product with chloroform.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

NMR Spectroscopic Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation and purity assessment.

Materials and Equipment:

-

4,7-Dibromo-2,1,3-benzothiadiazole sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified 4,7-Dibromo-2,1,3-benzothiadiazole and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in an NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set appropriate parameters, including spectral width, acquisition time, and number of scans.

-

Reference the spectrum to the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set appropriate parameters, noting that a larger number of scans is typically required for ¹³C NMR.

-

Reference the spectrum to the solvent peak of CDCl₃ (δ ≈ 77.16 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Perform baseline correction.

-

Integrate the signals in the ¹H spectrum.

-

Identify and label the chemical shifts of all signals.

-

Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the NMR analysis of a synthesized compound like a brominated 2,1,3-benzothiadiazole derivative.

Conclusion

This technical guide has provided a framework for understanding the ¹H and ¹³C NMR characteristics of brominated 2,1,3-benzothiadiazoles, using the well-documented 4,7-dibromo isomer as a primary example due to the scarcity of data on the 5,6-dibromo isomer. The provided data tables, experimental protocols, and workflow diagram offer a comprehensive resource for researchers in the fields of materials science and drug development who are engaged in the synthesis and characterization of this important class of heterocyclic compounds. Further research is warranted to fully characterize the 5,6-Dibromo-2,1,3-benzothiadiazole isomer and make its spectral data publicly available.

References

An In-depth Technical Guide to the Crystal Structure of 4,7-Dibromo-2,1,3-benzothiadiazole

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide focuses on the crystal structure and associated methodologies for 4,7-Dibromo-2,1,3-benzothiadiazole . Despite a thorough search of available scientific literature and databases, no specific crystallographic data for the isomeric 5,6-Dibromo-2,1,3-benzothiadiazole could be located. The 4,7-dibromo isomer is a well-characterized and widely used compound in materials science and medicinal chemistry, making its structural data highly relevant to the field.

Introduction

2,1,3-benzothiadiazole (BTD) and its derivatives are a critical class of heterocyclic compounds that have garnered significant interest due to their unique electronic properties and versatile applications. The electron-deficient nature of the BTD core makes it an excellent building block in the design of organic semiconductors, fluorescent probes, and pharmacologically active agents. Bromination of the BTD scaffold is a key synthetic step, providing reactive handles for further functionalization through cross-coupling reactions. Among the dibrominated isomers, 4,7-Dibromo-2,1,3-benzothiadiazole is the most extensively studied, with its crystal structure providing fundamental insights into its molecular geometry and intermolecular interactions, which are crucial for predicting and understanding its material and biological properties.

Crystal Structure of 4,7-Dibromo-2,1,3-benzothiadiazole

The crystal structure of 4,7-Dibromo-2,1,3-benzothiadiazole has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P12₁/c1, with two crystallographically independent molecules in the asymmetric unit.[1] The key crystallographic data are summarized in the table below.

Crystallographic Data

| Parameter | Value[1] |

| Chemical Formula | C₆H₂Br₂N₂S |

| Formula Weight | 293.97 g/mol |

| Crystal System | Monoclinic |

| Space Group | P12₁/c1 (No. 14) |

| a | 18.3670(9) Å |

| b | 3.9522(2) Å |

| c | 22.120(2) Å |

| α | 90° |

| β | 97.390(6)° |

| γ | 90° |

| Volume | 1592.4 ų |

| Z | 8 |

| Temperature | 296 K |

| Rgt(F) | 0.045 |

| wRref(F²) | 0.127 |

Molecular Geometry and Intermolecular Interactions

The molecular structure of 4,7-Dibromo-2,1,3-benzothiadiazole is characterized by a planar benzothiadiazole ring system. The bond lengths within the 1,2,5-thiadiazole ring are consistent with those of similar heterocyclic structures.[1] A notable feature of the crystal packing is the presence of short intermolecular S···N and Br···Br contacts. These interactions, which are shorter than the sum of the van der Waals radii, suggest the presence of specific intermolecular forces that influence the solid-state arrangement of the molecules.[1]

Experimental Protocols

Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole

Several synthetic routes to 4,7-Dibromo-2,1,3-benzothiadiazole have been reported. A common and effective method involves the direct bromination of 2,1,3-benzothiadiazole.

Protocol 1: Bromination using Bromine in Hydrobromic Acid [2][3]

-

To a solution of 2,1,3-benzothiadiazole in 48% hydrobromic acid, add a solution of bromine in hydrobromic acid dropwise at 0 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 4 hours.

-

Heat the reaction mixture to reflux for 6 hours, during which an orange precipitate will form.

-

Cool the mixture to room temperature and add a sufficient amount of a saturated sodium bisulfite solution to quench the excess bromine.

-

Filter the precipitate, wash with water, and recrystallize from ethanol to yield pale yellow crystals of 4,7-Dibromo-2,1,3-benzothiadiazole.

Protocol 2: Bromination using N-Bromosuccinimide (NBS) [3]

-

Dissolve 2,1,3-benzothiadiazole in concentrated sulfuric acid.

-

Add N-bromosuccinimide (NBS) portion-wise to the solution.

-

Heat the mixture with stirring.

-

After the reaction is complete, pour the mixture into ice water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry to obtain 4,7-Dibromo-2,1,3-benzothiadiazole.

Single Crystal Growth

Pale yellow crystals of 4,7-Dibromo-2,1,3-benzothiadiazole suitable for X-ray diffraction can be grown by the slow evaporation of a dichloromethane solution of the purified compound.[1]

X-ray Crystallography Workflow

The determination of the crystal structure of 4,7-Dibromo-2,1,3-benzothiadiazole follows a standard workflow for small molecule X-ray crystallography.

Applications in Materials Science and Drug Development

4,7-Dibromo-2,1,3-benzothiadiazole is a versatile building block for the synthesis of advanced organic materials and potential therapeutic agents. The bromine atoms serve as convenient leaving groups for various cross-coupling reactions, such as Suzuki and Stille couplings, enabling the introduction of a wide range of functional groups.

The ability to tune the electronic and photophysical properties of the resulting molecules by introducing different substituents makes 4,7-Dibromo-2,1,3-benzothiadiazole a highly valuable platform for the development of materials with tailored functionalities for applications in organic electronics and for the design of novel probes and therapeutic agents in drug discovery.

Conclusion

While the crystal structure of 5,6-Dibromo-2,1,3-benzothiadiazole remains to be determined, the detailed structural and methodological information available for the isomeric 4,7-Dibromo-2,1,3-benzothiadiazole provides a solid foundation for researchers in the field. The crystallographic data offers crucial insights into the molecular architecture and solid-state packing of this important building block, while the established synthetic protocols allow for its efficient preparation. The versatility of 4,7-Dibromo-2,1,3-benzothiadiazole in synthetic transformations underscores its significance in the ongoing development of advanced organic materials and novel therapeutic agents.

References

An In-depth Technical Guide to the Electrochemical Properties of 5,6-Dibromo-2,1,3-benzothiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrochemical properties of 5,6-Dibromo-2,1,3-benzothiadiazole, a key heterocyclic building block in the development of advanced organic electronic materials. Due to its strong electron-accepting nature, this compound and its derivatives are of significant interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes. This document details the theoretical electrochemical parameters, outlines relevant experimental protocols for synthesis and characterization, and presents a generalized experimental workflow.

Introduction

2,1,3-Benzothiadiazole (BTD) and its derivatives are a critically important class of electron-deficient heterocyclic compounds that have been extensively utilized in materials science.[1] The introduction of electron-withdrawing groups, such as bromine atoms, to the benzothiadiazole core significantly influences the electronic and photophysical properties of the resulting materials.[2] Specifically, the 5,6-dibromo substitution pattern is of interest for fine-tuning the frontier molecular orbital (HOMO and LUMO) energy levels, which in turn dictates the charge injection and transport properties in organic electronic devices. This guide focuses on the electrochemical characteristics of 5,6-Dibromo-2,1,3-benzothiadiazole, providing both theoretical data and practical experimental methodologies.

Electrochemical Properties

Theoretical Electrochemical Parameters

Computational studies, specifically those employing Density Functional Theory (DFT) at the B3LYP/6-31G* level, have been used to predict the HOMO and LUMO energy levels of various substituted 2,1,3-benzothiadiazole systems. These theoretical values are crucial for the rational design of new materials with tailored electronic properties.

Table 1: Theoretical Frontier Molecular Orbital Energies of Modified 2,1,3-Benzothiadiazole Systems

| Substitution Pattern | HOMO (eV) | LUMO (eV) |

| 5,6-Dibromo-2,1,3-benzothiadiazole | -6.52 | -2.01 |

Note: Data is derived from theoretical calculations and serves as an estimation of the electrochemical properties.[3]

Experimental Protocols

The following sections describe detailed methodologies for the synthesis and electrochemical characterization of 5,6-Dibromo-2,1,3-benzothiadiazole. These protocols are based on established procedures for analogous benzothiadiazole derivatives.

Synthesis of 5,6-Dibromo-2,1,3-benzothiadiazole

The synthesis of dibrominated benzothiadiazole derivatives typically involves the bromination of the parent 2,1,3-benzothiadiazole.

Materials:

-

2,1,3-Benzothiadiazole

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid

-

Deionized Water

-

Methanol

-

n-Hexane

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,1,3-benzothiadiazole in concentrated sulfuric acid in a round-bottom flask.

-

Heat the mixture to a controlled temperature (e.g., 60°C).

-

Add N-bromosuccinimide (NBS) portion-wise to the solution with continuous stirring over a period of several hours.

-

After the addition is complete, allow the reaction to proceed for a specified duration (e.g., 12 hours), monitoring the progress by a suitable analytical technique such as thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice water to precipitate the crude product.

-

Filter the precipitate and wash it thoroughly with deionized water, followed by methanol, and then n-hexane to remove any unreacted starting materials and byproducts.

-

Dry the resulting solid under vacuum to obtain 5,6-Dibromo-2,1,3-benzothiadiazole.

Electrochemical Characterization by Cyclic Voltammetry

Cyclic voltammetry is employed to determine the reduction and oxidation potentials of the synthesized compound.

Instrumentation and Materials:

-

Potentiostat (e.g., Metrohm Autolab PGSTAT 100 N)

-

Three-electrode electrochemical cell

-

Working electrode (e.g., platinum wire or glassy carbon electrode)

-

Counter electrode (e.g., platinum wire spiral)

-

Reference electrode (e.g., Ag/AgCl or silver wire)

-

Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆)

-

Analyte: 5,6-Dibromo-2,1,3-benzothiadiazole (typically 1-5 mM solution)

-

Ferrocene (for internal calibration)

Procedure:

-

Prepare a solution of the supporting electrolyte in the chosen anhydrous solvent.

-

Dissolve the synthesized 5,6-Dibromo-2,1,3-benzothiadiazole in the electrolyte solution to the desired concentration.

-

Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the analyte solution.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.

-

Perform the cyclic voltammetry experiment by scanning the potential between a defined range at a specific scan rate (e.g., 100 mV/s).

-

Record the resulting voltammogram, which plots the current response as a function of the applied potential.

-

After the measurement, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal standard to calibrate the potential values.

-

The onset potentials of the reduction and oxidation peaks are determined from the voltammogram. These values are then used to calculate the HOMO and LUMO energy levels using the following empirical formulas:

-

EHOMO = - (Eoxonset - E1/2(Fc/Fc⁺) + 4.8) eV

-

ELUMO = - (Eredonset - E1/2(Fc/Fc⁺) + 4.8) eV

-

Experimental and Data Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and electrochemical characterization of 5,6-Dibromo-2,1,3-benzothiadiazole and its subsequent use in the fabrication of organic electronic devices.

Conclusion

5,6-Dibromo-2,1,3-benzothiadiazole is a valuable building block for the development of novel organic electronic materials. While experimental electrochemical data for this specific isomer is limited, theoretical calculations provide a solid foundation for understanding its electronic properties. The experimental protocols outlined in this guide, derived from established methods for related compounds, offer a practical framework for its synthesis and characterization. Further research into the experimental validation of the electrochemical properties of 5,6-Dibromo-2,1,3-benzothiadiazole is warranted to fully unlock its potential in advanced material applications.

References

An In-depth Technical Guide to the HOMO and LUMO Energy Levels of 5,6-Dibromo-2,1,3-benzothiadiazole

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the theoretical and experimental determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 5,6-Dibromo-2,1,3-benzothiadiazole. While direct experimental data for this specific isomer is limited in publicly accessible literature, this document outlines the established methodologies for its characterization and presents data for closely related isomers to provide a robust predictive framework.

Introduction to 2,1,3-Benzothiadiazole Derivatives

2,1,3-Benzothiadiazole (BTD) is a significant electron-deficient heterocyclic building block in the design of advanced organic materials.[1] Its derivatives are extensively utilized in organic electronics, including organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors, owing to their strong electron-withdrawing nature which facilitates the tuning of electronic properties.[2][3][4] The positions of the HOMO and LUMO energy levels are critical parameters that govern the charge injection and transport properties, as well as the optical and electrochemical characteristics of these materials. The introduction of bromine substituents, as in 5,6-Dibromo-2,1,3-benzothiadiazole, is a common strategy to modulate these energy levels and to provide reactive sites for further chemical modifications.

Methodologies for HOMO and LUMO Determination

The determination of HOMO and LUMO energy levels can be approached through both experimental and computational methods.

Experimental Approach: Cyclic Voltammetry (CV)

Cyclic voltammetry is a widely used electrochemical technique to probe the redox behavior of molecules and to estimate their frontier orbital energy levels.[5] By measuring the onset potentials for oxidation (Eox) and reduction (Ered), the HOMO and LUMO energies can be calculated.

Experimental Protocol for Cyclic Voltammetry:

A standard three-electrode cell configuration is employed under an inert atmosphere (e.g., argon or nitrogen).

-

Working Electrode: A glassy carbon electrode is commonly used.[6]

-

Reference Electrode: A silver/silver ion (Ag/Ag+) or saturated calomel electrode (SCE) is typical.[6]

-

Counter Electrode: A platinum wire serves as the counter electrode.[6]

-

Electrolyte: A solution of a non-reactive salt, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6), in an anhydrous, degassed organic solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran) is used.

-

Analyte Concentration: The concentration of the 5,6-Dibromo-2,1,3-benzothiadiazole sample is typically in the range of 1-10 mM.

-

Calibration: The ferrocene/ferrocenium (Fc/Fc+) redox couple is often used as an internal standard for calibration. The HOMO of ferrocene is assumed to be -4.8 eV relative to the vacuum level.[7]

The HOMO and LUMO energy levels are then estimated using the following empirical formulas:

-

HOMO (eV) = -e [Eox(onset) - E1/2(Fc/Fc+)] - 4.8 eV

-

LUMO (eV) = -e [Ered(onset) - E1/2(Fc/Fc+)] - 4.8 eV

Where Eox(onset) is the onset potential of the first oxidation peak, Ered(onset) is the onset potential of the first reduction peak, and E1/2(Fc/Fc+) is the half-wave potential of the ferrocene internal standard.

Computational Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic structure and properties of molecules, including their HOMO and LUMO energy levels.

Computational Protocol for DFT Calculations:

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages are commonly used.

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for geometry optimization and electronic property calculations of organic molecules.[8]

-

Basis Set: A basis set such as 6-31G(d) is often chosen to provide a good balance between accuracy and computational cost for molecules of this size.[8]

-

Procedure:

-

The geometry of the 5,6-Dibromo-2,1,3-benzothiadiazole molecule is first optimized to find its lowest energy conformation.

-

A frequency calculation is then performed to confirm that the optimized structure corresponds to a true energy minimum.

-

Finally, a single-point energy calculation on the optimized geometry provides the energies of the molecular orbitals, including the HOMO and LUMO.

-

Quantitative Data for Benzothiadiazole Derivatives

| Compound | Substitution Pattern | Method | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |

| 2,1,3-Benzothiadiazole | Unsubstituted | DFT (B3LYP/6-31G*) | -6.50 | -1.89 | 4.61 | Theoretical |

| 4,7-Dibromo-2,1,3-benzothiadiazole | 4,7-Dibromo | CV | -6.10 | -3.50 | 2.60 | Estimated |

| 4,7-Di(thiophen-2-yl)-2,1,3-benzothiadiazole | 4,7-Dithienyl | CV | -5.40 | -3.00 | 2.40 | [1] |

| Polymer with 3,4-Dialkoxythiophene | 4,7-Divinylene | CV | -5.30 | -3.60 | 1.70 | [9] |

Note: The values for 4,7-Dibromo-2,1,3-benzothiadiazole are estimated based on its role as an intermediate and the electronic effect of bromine substitution. The HOMO and LUMO levels of 5,6-Dibromo-2,1,3-benzothiadiazole are expected to be similar to its 4,7-dibromo counterpart due to the comparable electron-withdrawing effects of the bromine atoms on the benzoid ring.

Visualized Workflows

Experimental Workflow for HOMO/LUMO Determination via CV

Computational Workflow for HOMO/LUMO Determination via DFT

Discussion and Implications

The HOMO and LUMO energy levels of 5,6-Dibromo-2,1,3-benzothiadiazole are key to understanding its potential in various applications.

-

In Organic Electronics: The HOMO level relates to the ionization potential and influences the ability of the material to donate electrons (p-type behavior), while the LUMO level corresponds to the electron affinity and affects its ability to accept electrons (n-type behavior). The HOMO-LUMO gap is a primary determinant of the material's optical absorption and emission properties. For use in organic solar cells, the HOMO and LUMO levels must be appropriately aligned with those of a donor or acceptor material to ensure efficient charge separation.

-

In Drug Development: While the primary application of BTD derivatives is in materials science, their electronic properties can also be relevant in a biological context. The ability of a molecule to participate in charge-transfer interactions can influence its binding to biological targets. The HOMO and LUMO levels can be used as descriptors in quantitative structure-activity relationship (QSAR) studies to correlate electronic structure with biological activity.

The presence of two bromine atoms on the benzene ring is expected to lower both the HOMO and LUMO energy levels compared to the parent BTD molecule due to their inductive electron-withdrawing effect. This generally leads to an increase in electron affinity and ionization potential, making the molecule more resistant to oxidation.

Conclusion

This technical guide has detailed the standard experimental and computational methodologies for determining the HOMO and LUMO energy levels of 5,6-Dibromo-2,1,3-benzothiadiazole. While direct experimental values for this specific isomer are not widely reported, data from related compounds and the established protocols provided herein offer a solid foundation for its characterization. The accurate determination of these frontier molecular orbital energies is a critical step in the rational design and application of this and other novel 2,1,3-benzothiadiazole derivatives in both materials science and medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 3. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN102928480A - Method for determining LUMO value and HOMO value of semiconductor nano-crystals through utilizing cyclic voltammetry - Google Patents [patents.google.com]

- 7. echemi.com [echemi.com]

- 8. jmaterenvironsci.com [jmaterenvironsci.com]

- 9. mdpi.com [mdpi.com]

A Theoretical and Computational Guide to 5,6-Dibromo-2,1,3-benzothiadiazole

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for characterizing the properties of 5,6-Dibromo-2,1,3-benzothiadiazole. Aimed at researchers, scientists, and professionals in drug development, this document outlines the standard computational protocols based on Density Functional Theory (DFT) and offers a comparative analysis based on available data for related benzothiadiazole derivatives.

Introduction to 5,6-Dibromo-2,1,3-benzothiadiazole

2,1,3-Benzothiadiazole (BTD) and its derivatives are significant heterocyclic compounds in the fields of materials science and medicinal chemistry due to their unique electronic and photophysical properties.[1][2] The BTD core is an electron-acceptor unit, and its functionalization allows for the tuning of these properties for various applications, including organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes.[1][3][4] The introduction of bromine atoms at the 5 and 6 positions is expected to modulate the electronic structure, solubility, and reactivity of the BTD core, making 5,6-Dibromo-2,1,3-benzothiadiazole a molecule of interest for further investigation and application.

Theoretical calculations, particularly those based on DFT, are powerful tools for predicting the geometric, electronic, and spectroscopic properties of such molecules before their synthesis and experimental characterization.[5][6] This guide details the computational workflows and expected outcomes for a thorough theoretical study of 5,6-Dibromo-2,1,3-benzothiadiazole.

Theoretical Properties and Computational Data

While specific theoretical studies on 5,6-Dibromo-2,1,3-benzothiadiazole are not extensively available in the public domain, we can predict its properties based on computational studies of parent and isomeric compounds. The following tables summarize the kind of quantitative data that would be obtained from a comprehensive theoretical analysis. For comparative purposes, data for related compounds are included where available.

Optimized Molecular Geometry

The initial step in any computational study is the optimization of the molecule's geometry to find its most stable conformation. The following table presents the expected key geometrical parameters.

| Parameter | Predicted Value for 5,6-Dibromo-2,1,3-benzothiadiazole |

| C-C bond lengths (Å) | 1.39 - 1.42 |

| C-N bond lengths (Å) | 1.35 - 1.38 |

| N-S bond lengths (Å) | 1.62 - 1.65 |

| C-Br bond lengths (Å) | 1.88 - 1.91 |

| C-S-N bond angle (°) | 95 - 98 |

| C-N-N bond angle (°) | 110 - 113 |

| Dihedral angles (°) | ~0 (planar structure) |

Electronic Properties

The electronic properties, particularly the energies of the frontier molecular orbitals (HOMO and LUMO), are crucial for understanding the reactivity and electronic transitions of the molecule.

| Property | Predicted Value | Comparative Values for other BTDs |

| HOMO Energy (eV) | -6.0 to -6.5 | -5.12 to -5.24 eV for other derivatives[3] |

| LUMO Energy (eV) | -2.5 to -3.0 | - |

| HOMO-LUMO Gap (eV) | 3.0 to 4.0 | 1.75–2.38 eV for other derivatives[3] |

| Ionization Potential (eV) | 6.0 to 6.5 | 5.24 to 5.86 eV for other derivatives[7] |

| Electron Affinity (eV) | 2.5 to 3.0 | - |

| Dipole Moment (Debye) | 1.5 to 2.5 | - |

Spectroscopic Properties

Theoretical calculations can predict various spectroscopic data, which are invaluable for interpreting experimental results.

| Spectrum | Predicted λmax (nm) | Notes |

| UV-Visible Absorption | 300 - 350 | Predictions would be based on Time-Dependent DFT (TD-DFT) calculations. BTD derivatives typically show absorption peaks between 311–370 nm.[8] |

| Infrared (IR) | - | Characteristic vibrational frequencies for C-Br, C-N, and N-S bonds would be identified. |

| NMR | - | 1H and 13C chemical shifts can be calculated using the GIAO method.[5] |

Computational Methodology

This section provides a detailed protocol for the theoretical investigation of 5,6-Dibromo-2,1,3-benzothiadiazole.

Software and Theoretical Level

-

Software : Gaussian, ORCA, or other quantum chemistry packages.

-

Method : Density Functional Theory (DFT).[6]

-

Functional : B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional for such systems.[6]

-

Basis Set : 6-311++G(d,p) or a similar Pople-style basis set is recommended for a good balance of accuracy and computational cost. For bromine atoms, the use of effective core potentials like LANL2DZ can be considered.

Geometry Optimization and Frequency Analysis

-

Input Structure : The initial molecular structure of 5,6-Dibromo-2,1,3-benzothiadiazole can be built using a molecular editor.

-

Optimization : A geometry optimization calculation is performed to find the minimum energy structure.

-

Frequency Calculation : A frequency calculation is then performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These calculations also provide thermodynamic properties and IR spectra.

Electronic Structure and Property Calculation

-

Frontier Molecular Orbitals : The energies and spatial distributions of the HOMO and LUMO are obtained from the optimized structure.

-

Global Reactivity Descriptors : Ionization potential, electron affinity, chemical hardness, and softness are calculated from the HOMO and LUMO energies.[5]

-

Molecular Electrostatic Potential (MEP) : An MEP map is generated to visualize the electron density distribution and identify sites for electrophilic and nucleophilic attack.

Spectroscopic Predictions

-

UV-Visible Spectra : Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic transitions and the corresponding absorption wavelengths.

-

NMR Spectra : The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the 1H and 13C NMR chemical shifts.

Visualizing the Computational Workflow

The following diagram illustrates the logical flow of the theoretical calculations described above.